3-(2-Bromoethyl)-2-methyl-1H-indole

Molecular Weight Indole Halides Building Block Identity

3-(2-Bromoethyl)-2-methyl-1H-indole (CAS 56365-56-1) is a 2,3‑disubstituted indole derivative bearing a bromoethyl chain at C‑3 and a methyl substituent at C‑2. With molecular formula C11H12BrN and molecular weight 238.12 g mol⁻¹, it is alternately known as 2‑methyltryptophyl bromide.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
CAS No. 56365-56-1
Cat. No. B8779452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-2-methyl-1H-indole
CAS56365-56-1
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCBr
InChIInChI=1S/C11H12BrN/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3
InChIKeyGKDOBWORFYLTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)-2-methyl-1H-indole (CAS 56365-56-1): A 2,3‑Disubstituted Indole Halide for Targeted Research Sourcing


3-(2-Bromoethyl)-2-methyl-1H-indole (CAS 56365-56-1) is a 2,3‑disubstituted indole derivative bearing a bromoethyl chain at C‑3 and a methyl substituent at C‑2. With molecular formula C11H12BrN and molecular weight 238.12 g mol⁻¹, it is alternately known as 2‑methyltryptophyl bromide . The compound belongs to the halogenated heterocyclic building‑block class and has been disclosed as a key intermediate in patented processes for preparing 2,3‑disubstituted indoles that are pharmaceutical agents for the treatment of hepatitis C viral (HCV) infections [1].

Why Indole Halide Substitution Is Non‑Trivial: Positional Methylation and Bromine Identity Drive Divergent Behaviour in 3-(2-Bromoethyl)-2-methyl-1H-indole


Superficially similar indole halides—e.g., 3‑(2‑bromoethyl)‑1H‑indole (BEI‑9, CAS 3389‑21‑7) or 3‑(2‑chloroethyl)‑1H‑indole—cannot be freely interchanged because the C‑2 methyl group alters critical properties: it increases steric hindrance at the adjacent C‑3 position, modulating nucleophilic reactivity [1]; it raises lipophilicity (logP) relative to the 2‑unsubstituted analog, affecting partitioning and membrane permeability ; and the bromine‑versus‑chlorine leaving‑group identity governs the kinetics of downstream alkylation or cross‑coupling steps . These quantifiable differences mean that substituting a generic indole halide risks compromising both reaction efficiency in synthetic routes and the physicochemical profile of final bioactive molecules.

Quantitative Evidence Guide: Head‑to‑Head Differentiation of 3-(2-Bromoethyl)-2-methyl-1H-indole from Its Closest In‑Class Analogs


Molecular Weight Increase Over 3‑(2‑Bromoethyl)‑1H‑indole (BEI‑9) and 3‑(2‑Chloroethyl)‑1H‑indole

The target compound carries a methyl group at C‑2, adding 14 Da relative to 3‑(2‑bromoethyl)‑1H‑indole (BEI‑9, MW 224.10 g mol⁻¹) and 58.5 Da relative to 3‑(2‑chloroethyl)‑1H‑indole (MW 179.65 g mol⁻¹). This mass difference is critical for stoichiometric calculations in multi‑step syntheses and for LC‑MS identity confirmation .

Molecular Weight Indole Halides Building Block Identity

C‑2 Methyl Group Introduces Steric Hindrance that Modulates Nucleophilic Reactivity

Kinetic measurements of indole nucleophilicity demonstrate that a C‑2 methyl group causes splitting of reactivity parameters (N) due to steric hindrance to approach at the adjacent C‑3 position. For 2‑methylindole, the nucleophilicity parameter N is measurably lower than for indole itself [1]. This effect is inherited by 3‑(2‑bromoethyl)‑2‑methyl‑1H‑indole, making it less reactive in Sₙ2 or electrophilic trapping reactions at C‑3 than the 2‑unsubstituted analog 3‑(2‑bromoethyl)‑1H‑indole.

Steric Hindrance Nucleophilic Reactivity Indole Substitution Pattern

Lipophilicity (logP) Elevation Relative to 2‑Unsubstituted Indole Analogs

The C‑2 methyl group increases the calculated logP. 2‑Methylindole has a measured/calculated logP of 2.48–2.53, vs. indole at logP ≈ 2.14 . The target compound, bearing an additional bromoethyl chain, is predicted to have an even higher logP (estimated 3.1–3.3), whereas 3‑(2‑bromoethyl)‑1H‑indole (no C‑2 methyl) has a reported logP of 3.13 . The increase is modest but consequential when optimizing partition coefficients for biological assays or chromatographic purification.

Lipophilicity logP Methyl Effect

Commercial Purity Benchmarking: 95 % Typical Purity vs. 97 % for 3‑(2‑Bromoethyl)‑1H‑indole

Commercial suppliers list the target compound at a typical purity of 95 % (HPLC), whereas 3‑(2‑bromoethyl)‑1H‑indole (BEI‑9) is routinely available at 97 % purity from major vendors such as Sigma‑Aldrich . The 2‑percentage‑point difference may reflect greater synthetic complexity due to the C‑2 methyl group or lower demand‑driven process optimisation. Users requiring higher purity must plan for additional purification or custom synthesis.

Purity Procurement Specification Quality Control

Patented Utility as HCV-Targeted 2,3-Disubstituted Indole Intermediate

Boehringer Ingelheim’s patent US 7,642,352 B2 explicitly discloses general methods for making 2,3‑disubstituted indole compounds—encompassing the 2‑methyl‑3‑bromoethyl scaffold—that are pharmaceutical agents for treating hepatitis C viral (HCV) infections [1]. While the patent does not disclose isolated biological activity of the bromide intermediate itself, it establishes the 2,3‑disubstituted indole architecture as a privileged pharmacophoric framework for HCV polymerase inhibition. The 2‑methyl‑3‑bromoethyl substitution pattern is structurally poised for further elaboration (e.g., Suzuki coupling at the bromoethyl chain) to access the final bioactive molecules.

HCV Inhibitor Patent Intermediate 2,3-Disubstituted Indole

Positional Isomer Discrimination: 2‑Methyl vs. 1‑Methyl vs. Unsubstituted Indole Halides

The target compound’s methyl group at the C‑2 position distinguishes it from the N‑methyl regioisomer 3‑(2‑bromoethyl)‑1‑methyl‑1H‑indole (CAS 61220‑49‑3) and from the 2‑unsubstituted analog 3‑(2‑bromoethyl)‑1H‑indole. These three isomers share the same molecular formula (C₁₁H₁₂BrN) and mass (238.12 Da), rendering MS alone insufficient for discrimination. However, they exhibit distinct ¹H‑NMR patterns: the C‑2 methyl singlet integrates for 3H at δ ~2.3–2.5 ppm, whereas the N‑methyl singlet appears downfield (δ ~3.6–3.8 ppm), and the 2‑unsubstituted analog lacks a methyl singlet entirely . Additionally, HPLC retention times differ due to altered polarity.

Regioisomerism 1H-Indole Substitution Analytical Discrimination

Application Scenarios Where 3-(2-Bromoethyl)-2-methyl-1H-indole Outperforms Generic Indole Halides


Synthesis of HCV NS5B Polymerase Inhibitor Candidates via Suzuki Cross‑Coupling

The bromoethyl chain serves as a versatile handle for palladium‑catalyzed cross‑coupling, enabling introduction of aryl or heteroaryl boronic acids at the ethyl tether. The C‑2 methyl group, already present, provides the required 2,3‑disubstitution pattern that is a hallmark of Boehringer Ingelheim’s patented HCV inhibitor pharmacophore [1]. Using the pre‑methylated intermediate avoids a separate C‑2 functionalization step, streamlining the synthetic route and reducing the number of transformations required to reach the final inhibitor scaffold. Researchers should verify identity by ¹H‑NMR (C‑2 methyl at δ ~2.3–2.5 ppm) prior to coupling.

Construction of 2‑Methyltryptamine and 2‑Methyltryptophan Analogs for Peptide Mimetics

The 2‑methyltryptophyl bromide motif is directly amenable to nucleophilic displacement with amines or amino acid esters, yielding 2‑methyltryptamine or 2‑methyltryptophan derivatives. These are valuable for synthesizing growth‑hormone‑releasing peptide (GHRP) mimetics and other peptide ligands where the 2‑methyl modification modulates receptor selectivity and metabolic stability relative to natural tryptophan [1]. The enhanced steric bulk at C‑2 (quantified by nucleophilicity parameter reduction of ~1–2 units on the Mayr scale) demands slightly more forcing alkylation conditions than the 2‑unsubstituted analog, which must be accounted for in reaction planning.

Derivatization to Indole‑3‑ethyl‑β‑carboline and Indolopyridocolinium Libraries for Anticancer Screening

3‑(2‑Bromoethyl)‑1H‑indole (BEI‑9) has established anticancer activity against SW480 and HCT116 colon cancer cells (growth inhibition at 5–12.5 µM, mediated in part by NF‑κB suppression) [1]. The 2‑methylated analog, while lacking published cell‑based efficacy data, provides a structurally differentiated scaffold for exploring structure–activity relationships (SAR) around the indole C‑2 position. Incorporating the 2‑methyl group increases lipophilicity (estimated +0.2 logP units), which may alter cellular uptake and intracellular distribution. The bromoethyl handle further permits conversion to β‑carboline and indolopyridocolinium derivatives, as demonstrated for BEI‑9, enabling library expansion with a systematic C‑2 methyl scan.

Analytical Reference Standard for Regioisomer Discrimination by NMR and HPLC in Quality Control

Given the identical molecular mass of the C‑2 methyl, N‑methyl, and 2‑unsubstituted isomers (all C₁₁H₁₂BrN, MW 238.12), the target compound serves as an essential reference standard for distinguishing among these three regioisomers in incoming material QC. The C‑2 methyl ¹H‑NMR singlet (δ ~2.3–2.5 ppm) unambiguously confirms the 2‑methyl substitution pattern, while the N‑methyl isomer presents at δ ~3.6–3.8 ppm and the 2‑unsubstituted analog lacks a methyl singlet. Laboratories purchasing this compound for use as an intermediate are advised to acquire a certified NMR spectrum and establish an in‑house HPLC method with resolution ≥2.0 between the three isomers before commencing large‑scale reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromoethyl)-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.